Demethylalangiside is a naturally occurring tetrahydroisoquinoline-monoterpene glucoside and a pivotal intermediate in the biosynthesis of ipecac alkaloids, such as emetine and cephaeline. Structurally, it is the O-demethylated analog of alangiside, formed via the spontaneous lactamization of N-deacetylipecoside. In industrial and academic procurement, this compound is primarily sourced as a highly stable reference standard for the chemotaxonomic profiling of Psychotria and Alangium species, and as a strictly regioselective substrate for mapping O-methyltransferase (OMT) activity in synthetic biology applications. Its intact phenolic hydroxyl group not only dictates its specific enzymatic routing but also confers significant radical-scavenging properties, making it a quantitatively distinct baseline material for both biocatalytic engineering and pharmacological screening [1].
Substituting demethylalangiside with its methylated counterpart, alangiside, or its open-ring precursor, N-deacetylipecoside, leads to fundamental failures in both biocatalytic and analytical workflows. Enzymatically, generic substitution is impossible because demethylalangiside exhibits rigid regioselectivity; it is exclusively 2-O-methylated by specific methyltransferases (e.g., IpeOMT2) and completely resists 3-O-methylation, meaning it cannot act as a direct precursor to alangiside in engineered pathways [1]. Analytically, attempting to use N-deacetylipecoside as a substitute introduces severe reproducibility issues, as the open-ring precursor is highly unstable at physiological pH (≥ 6.5) and spontaneously cyclizes. Consequently, procuring the exact demethylalangiside lactam is mandatory to ensure substrate specificity in metabolic engineering and structural stability in aqueous assays [1].
In the biosynthesis of ipecac alkaloids, demethylalangiside exhibits strict regioselective reactivity with O-methyltransferases. While it serves as a direct substrate for IpeOMT2 to undergo 2-O-methylation (forming 3-O-demethyl-2-O-methylalangiside), it completely resists 3-O-methylation. Consequently, alangiside cannot be enzymatically derived directly from demethylalangiside [1].
| Evidence Dimension | 3-O-Methylation Conversion Rate |
| Target Compound Data | 0% conversion (resists 3-O-methylation by IpeOMTs) |
| Comparator Or Baseline | 6-O-methyl-N-deacetylipecoside (spontaneously lactamizes to form alangiside) |
| Quantified Difference | Defines the obligate biosynthetic branching point; demethylalangiside cannot substitute as a direct alangiside precursor. |
| Conditions | Recombinant IpeOMT assays at pH 7.5 |
For synthetic biology applications engineering emetine production, procuring demethylalangiside is mandatory to map or bypass the specific IpeOMT2-mediated 2-O-methylation step.
The absence of the methyl group on the phenolic ring of demethylalangiside significantly enhances its free radical scavenging capability compared to its methylated counterpart, alangiside. In xanthine/xanthine oxidase assays, demethylalangiside demonstrated highly potent inhibition of superoxide anion radical formation, outperforming alangiside by nearly a factor of four [1].
| Evidence Dimension | Superoxide Anion Inhibition (IC50) |
| Target Compound Data | 5.3 µM |
| Comparator Or Baseline | Alangiside (19.4 µM) |
| Quantified Difference | 3.66-fold higher antioxidant potency for demethylalangiside. |
| Conditions | In vitro xanthine/xanthine oxidase assay |
Buyers developing antioxidant formulations or requiring a potent baseline standard for superoxide inhibition should select demethylalangiside over alangiside due to its significantly greater efficacy.
Demethylalangiside represents the thermodynamically stable lactam form of its biosynthetic precursor, N-deacetylipecoside. At pH levels of 6.5 and above, the precursor undergoes rapid and spontaneous lactamization to form demethylalangiside, making it the reliable, stable standard for downstream processing and analytical quantification [1].
| Evidence Dimension | Structural Stability / Form Present |
| Target Compound Data | Stable lactam form (Demethylalangiside) at pH ≥ 6.5 |
| Comparator Or Baseline | N-deacetylipecoside (unstable, spontaneously converts) |
| Quantified Difference | Complete conversion to the stable lactam at near-neutral pH. |
| Conditions | Aqueous buffer systems, pH ≥ 6.5 |
For analytical reference standard procurement, purchasing the pre-cyclized demethylalangiside eliminates the degradation and reproducibility issues associated with handling its unstable open-ring precursors.
Because demethylalangiside is exclusively 2-O-methylated by specific enzymes (like IpeOMT2) and resists 3-O-methylation, it is the essential substrate for researchers mapping or engineering the ipecac alkaloid biosynthetic pathway. It serves as a strict regioselective probe for evaluating the activity and specificity of novel or mutant methyltransferases in synthetic biology workflows [1].
Due to its high stability at physiological and extraction pH (≥ 6.5) compared to its open-ring precursors, demethylalangiside is the preferred analytical standard for the chromatographic profiling of Psychotria ipecacuanha and Alangium species. It ensures reproducible quantification without the artifactual lactamization issues that plague precursor-based assays [1].
With an IC50 of 5.3 µM in xanthine/xanthine oxidase models, demethylalangiside is highly effective at inhibiting superoxide anion radical formation. It is a strongly justified procurement choice as a potent, structurally defined positive control for in vitro antioxidant and pharmacological screening assays, especially when comparing phenolic versus methoxy-substituted alkaloid activities [2].